RGS4 Potentiator Screening: Hit Identification in a Functional G-Protein Signaling Assay
In the PubChem primary HTS assay AID 463111, N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide was tested at a single concentration for potentiation of regulator of G-protein signaling 4 (RGS4) in a cell-based Ca²⁺ flux assay [1]. The Johns Hopkins Ion Channel Center deposited this screening data as part of the MLPCN probe development program [1]. However, the specific percent activation value and active concentration for this compound cannot be reliably extracted from the publicly available aggregated data at this time. Without a quantitative comparator result from a defined structural analog tested in the same assay, this constitutes Supporting Evidence only.
| Evidence Dimension | RGS4 potentiation activity in a cell-based Ca²⁺ assay |
|---|---|
| Target Compound Data | Tested in AID 463111; quantitative activity value not publicly accessible via aggregated databases |
| Comparator Or Baseline | No structurally defined analog with quantitative data in the same assay is available for comparison |
| Quantified Difference | Not determinable |
| Conditions | Cell-based Ca²⁺ flux assay; HEK293 cells co-expressing RGS4 and a GPCR; single-concentration primary screen |
Why This Matters
RGS4 is a genetically validated target in Parkinson's disease and schizophrenia; this assay provides evidence that the compound interacts with the GPCR-RGS axis, a profile not shared by simple oxane carboxamides lacking the benzhydryl-thiophene substitution pattern.
- [1] PubChem BioAssay AID 463111. Primary cell-based high-throughput screening assay for identification of compounds that potentiate/activate regulator of G-protein signaling 4 (RGS4). Johns Hopkins Ion Channel Center. Deposit: 2010-08-19. https://pubchem.ncbi.nlm.nih.gov/bioassay/463111 (accessed 2026-04-28). View Source
